Product packaging for 2-(4-aminophenoxy)-N-methylacetamide(Cat. No.:CAS No. 52547-48-5)

2-(4-aminophenoxy)-N-methylacetamide

Cat. No.: B1283165
CAS No.: 52547-48-5
M. Wt: 180.2 g/mol
InChI Key: JMFKWLQIGHTQHC-UHFFFAOYSA-N
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Description

2-(4-aminophenoxy)-N-methylacetamide is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.09 g/mol . Its structure features a methylacetamide group linked by an ether bond to a para-aminophenol ring, a configuration that may be of interest in medicinal chemistry and materials science for building more complex molecules . As a derivative of N-methylacetamide, which is recognized as a solvent and a metabolite of industrial solvents like DMAC, this specific aminophenoxy analog presents a potential point of interest for metabolic and toxicological studies . Researchers can utilize this compound as a versatile chemical building block or intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B1283165 2-(4-aminophenoxy)-N-methylacetamide CAS No. 52547-48-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenoxy)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-9(12)6-13-8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFKWLQIGHTQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70550966
Record name 2-(4-Aminophenoxy)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52547-48-5
Record name 2-(4-Aminophenoxy)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Advanced Synthetic Routes for 2-(4-aminophenoxy)-N-methylacetamide

Two primary synthetic pathways can be envisaged for the preparation of this compound. The first route involves the initial formation of a phenoxyacetic acid derivative followed by amidation. The second, more direct route, involves the alkylation of 4-aminophenol (B1666318) with a pre-formed N-methyl-2-chloroacetamide.

A retrosynthetic analysis of this compound identifies the amide and ether bonds as the most logical points for disconnection.

Amide Bond Disconnection: The C-N bond of the N-methylacetamide group can be disconnected to yield 2-(4-aminophenoxy)acetic acid (or its ester derivative) and methylamine (B109427). This is a standard disconnection for amides, suggesting a reliable formation reaction from a carboxylic acid derivative and an amine.

Ether Bond Disconnection: The C-O-C ether linkage can be disconnected to reveal 4-aminophenol and a suitable two-carbon electrophile bearing the N-methylacetamide moiety, such as N-methyl-2-chloroacetamide. This points towards a Williamson ether synthesis as a key step.

These disconnections form the basis for the two primary synthetic strategies discussed below.

The formation of the phenoxy ether linkage is a critical step in the synthesis of this compound. The Williamson ether synthesis is the most common and effective method for this transformation. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

A plausible route begins with the alkylation of a protected 4-aminophenol derivative. For instance, starting with 4-nitrophenol (B140041) is advantageous as the nitro group is a strong electron-withdrawing group that increases the acidity of the phenolic proton, facilitating the formation of the phenoxide anion. The nitro group can then be reduced to the desired amine functionality in a subsequent step.

A typical procedure for the etherification of 4-nitrophenol involves its reaction with an ethyl haloacetate, such as ethyl bromoacetate (B1195939), in the presence of a base like anhydrous potassium carbonate in a polar aprotic solvent like acetone. The reaction mixture is typically heated under reflux to ensure completion. The addition of a catalytic amount of potassium iodide can enhance the reaction rate by in-situ formation of the more reactive iodoacetate.

Following the successful formation of the ether linkage to yield ethyl 2-(4-nitrophenoxy)acetate, the nitro group is selectively reduced. A common and efficient method for this reduction is the use of iron powder in the presence of an acid, such as ammonium (B1175870) chloride, in a mixed solvent system like ethanol (B145695) and water. This method is often preferred over catalytic hydrogenation for its cost-effectiveness and safety on a laboratory scale. unimi.it

Alternatively, a more direct approach involves the reaction of 4-aminophenol with N-methyl-2-chloroacetamide. This would be a direct Williamson ether synthesis to form the target molecule. The reaction would be carried out in the presence of a base to deprotonate the phenolic hydroxyl group of 4-aminophenol, allowing it to act as a nucleophile and displace the chloride from N-methyl-2-chloroacetamide.

The successful synthesis of this compound relies on the availability and purity of its key precursors.

Synthesis of Ethyl 2-(4-aminophenoxy)acetate: As mentioned, this key intermediate is typically synthesized in a two-step process.

Etherification of 4-nitrophenol: 4-nitrophenol is reacted with ethyl bromoacetate in the presence of potassium carbonate in acetone. The reaction is monitored by thin-layer chromatography (TLC) until completion. unimi.it

Reduction of the Nitro Group: The crude ethyl 2-(4-nitrophenoxy)acetate is then subjected to reduction. A mixture of iron powder and ammonium chloride in an ethanol/water solvent system is a common choice for this transformation, yielding ethyl 2-(4-aminophenoxy)acetate. unimi.it The product can be purified by recrystallization. unimi.it

Synthesis of N-methyl-2-chloroacetamide: This precursor is prepared by the acylation of methylamine with chloroacetyl chloride. rsc.org The reaction is typically carried out in an aqueous medium with a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. uobasrah.edu.iq The product can be extracted with an organic solvent and purified. uobasrah.edu.iq

Optimization Strategies for Synthesis Yields and Purity in Research Scale

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound on a research scale.

For the Williamson ether synthesis step, several factors can be fine-tuned:

Base: The choice of base is critical. While potassium carbonate is commonly used, stronger bases like sodium hydride could be employed to ensure complete deprotonation of the phenol, potentially leading to higher yields and faster reaction times. However, stronger bases may also promote side reactions.

Solvent: Polar aprotic solvents like DMF or DMSO can accelerate the rate of S(_N)2 reactions and may be alternatives to acetone.

Temperature: The reaction temperature should be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts.

Leaving Group: While chloro- and bromoacetates are common, iodoacetates are more reactive and could be used to enhance the reaction rate, although they are more expensive.

For the amidation step , where ethyl 2-(4-aminophenoxy)acetate would be converted to the final product by reaction with methylamine, optimization could involve:

Amine Concentration: Using a large excess of methylamine (which is often supplied as a solution in a solvent like ethanol or THF) can drive the equilibrium towards the product.

Temperature: The reaction may be performed at room temperature or with gentle heating to increase the rate of amidation.

Catalyst: While often not necessary for the reaction of esters with primary amines, certain catalysts can promote the amidation.

Purification techniques are also critical for obtaining a high-purity product. Common methods include:

Recrystallization: This is a standard method for purifying solid organic compounds. wikipedia.org The choice of solvent is crucial for effective purification.

Column Chromatography: This technique is used to separate the desired product from impurities based on their differential adsorption on a stationary phase, such as silica (B1680970) gel. rochester.edu

Below is an interactive data table summarizing the potential reaction conditions for the key synthetic steps.

StepReactantsBaseSolventTemperatureTypical Yield
Etherification 4-Nitrophenol, Ethyl BromoacetateK₂CO₃AcetoneReflux>80%
Nitro Reduction Ethyl 2-(4-nitrophenoxy)acetate, Fe, NH₄Cl-Ethanol/WaterReflux~62% unimi.it
Amidation Ethyl 2-(4-aminophenoxy)acetate, Methylamine-Ethanol/THFRoom Temp - RefluxVariable
Direct Alkylation 4-Aminophenol, N-methyl-2-chloroacetamideK₂CO₃/NaHDMF/Acetone50-80°CNot reported

Stereochemical Control and Diastereoselective/Enantioselective Approaches (If Applicable)

The molecule this compound is achiral, meaning it does not have any stereocenters and does not exist as enantiomers or diastereomers. Therefore, stereochemical control and diastereoselective or enantioselective approaches are not applicable to its synthesis.

Advanced Spectroscopic and Analytical Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-(4-aminophenoxy)-N-methylacetamide by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In a typical ¹H NMR spectrum, the protons of the N-methyl group would likely appear as a doublet in the aliphatic region, coupled to the amide proton. The methylene (B1212753) (-O-CH₂-) protons would be observed as a singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The protons on the phenoxy ring would present as a characteristic AA'BB' system, appearing as two doublets, indicative of a 1,4-disubstituted benzene (B151609) ring. The amine (-NH₂) protons and the amide (-NH-) proton would appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The methyl carbon of the acetamide (B32628) group would resonate at the highest field (lowest ppm). The methylene carbon would be found further downfield. The aromatic carbons would appear in the typical range of 110-160 ppm, with the oxygen- and nitrogen-bearing carbons (C-O and C-N) having distinct chemical shifts. The carbonyl carbon (C=O) of the amide would be the most deshielded, appearing at the lowest field (highest ppm).

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-NH₂3.5 - 5.0Broad Singlet
Aromatic C-H (adjacent to -O)6.8 - 7.0Doublet
Aromatic C-H (adjacent to -N)6.6 - 6.8Doublet
Methylene (-O-CH₂-)~4.4Singlet
Amide N-H7.5 - 8.5Broad Singlet
N-Methyl (-CH₃)~2.8Doublet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Carbonyl (C=O)168 - 172
Aromatic C-O150 - 155
Aromatic C-N140 - 145
Aromatic C-H115 - 125
Methylene (-O-CH₂-)65 - 70
N-Methyl (-CH₃)25 - 30

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), allowing for the determination of its molecular formula. The molecular formula for this compound is C₉H₁₂N₂O₂, corresponding to a monoisotopic mass of approximately 180.0899 Da.

HRMS analysis would verify this mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. Various ionization techniques can be used, with electrospray ionization (ESI) being common for a molecule of this polarity. The resulting mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 181.0972. uni.lu Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. uni.lu

**Table 3: Predicted HRMS Adducts for this compound (C₉H₁₂N₂O₂) **

Adduct IonCalculated m/z
[M+H]⁺181.09715
[M+Na]⁺203.07909
[M+K]⁺219.05303
[M+NH₄]⁺198.12369

Data sourced from PubChem predictions. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

The FTIR spectrum would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) would appear as distinct bands in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretch of the amide group is a strong, sharp band typically found around 1650-1680 cm⁻¹. The C-O-C stretching of the ether linkage would produce strong bands in the 1200-1260 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Bending vibrations for the aromatic ring and the N-H bonds would also be present in the fingerprint region (<1500 cm⁻¹).

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds and symmetric vibrations. It would be effective for identifying the vibrations of the aromatic ring structure.

Table 4: Expected Key Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine & Amide (N-H)Stretch3200 - 3500
Amide Carbonyl (C=O)Stretch1650 - 1680
Aromatic Ring (C=C)Stretch1450 - 1600
Aryl Ether (C-O)Asymmetric Stretch1200 - 1260
Amide (N-H)Bend1515 - 1570

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a compound in the solid state. This technique would determine the precise bond lengths, bond angles, and torsional angles of this compound, as well as how the molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonding.

If a suitable single crystal of the compound were grown, X-ray diffraction analysis would reveal the conformation of the molecule, for instance, the geometry of the amide plane and the orientation of the phenoxy group relative to the acetamide side chain. Hydrogen bonds involving the amine and amide N-H groups as donors and the carbonyl and ether oxygens as acceptors would be expected to be key features of the crystal packing.

While the crystal structure for this compound is not publicly available, data from the closely related compound, 2-(4-Fluorophenoxy)-N-methylacetamide, illustrates the type of information obtained. This structure was solved in the monoclinic P2₁/c space group.

Table 5: Illustrative Crystallographic Data from a Related Compound, 2-(4-Fluorophenoxy)-N-methylacetamide

ParameterValue
Chemical FormulaC₉H₁₀FNO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.6070
b (Å)15.623
c (Å)15.306
β (°)90.16
Volume (ų)1819.0

Data for 2-(4-Fluorophenoxy)-N-methylacetamide.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isolation in Research Contexts

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing non-volatile, polar compounds like this one.

A typical purity assessment would be performed using a reverse-phase HPLC method. In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The compound would be detected using a UV-Vis detector, taking advantage of the chromophore in the aromatic ring (typically monitored around 254 nm). A pure sample would ideally show a single, sharp peak at a specific retention time under defined conditions. The peak area is proportional to the concentration, allowing for quantitative analysis.

Gas Chromatography (GC) could also be used, potentially after derivatization to increase the compound's volatility and thermal stability, though HPLC is generally more direct for a molecule with polar N-H and C=O groups.

Table 6: Hypothetical Reverse-Phase HPLC Method for Purity Analysis

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradiente.g., 10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature30 °C

Kinase Inhibition Profile and Mechanistic Enzymology

Quantitative Enzymatic Inhibition Kinetics (IC50, Ki, Km Determination)

No IC50, Ki, or Km values for "2-(4-aminophenoxy)-N-methylacetamide" against any kinase have been published.

Selectivity and Specificity Profiling Against Diverse Kinome Panels

There are no reports of this compound being screened against a kinome panel to determine its selectivity and specificity.

Molecular Basis of Kinase-Ligand Binding: Active Site Interactions and Allosteric Effects

Without evidence of inhibition, there is no information on the molecular interactions between "this compound" and any kinase active site or allosteric sites.

While general information exists regarding inhibitors for SYK nih.govnih.govmedchemexpress.com, LRRK2 nih.govnih.govmedchemexpress.com, and MYLK nih.govnih.govfrontiersin.org, none of the available research mentions or provides data for "this compound". Further research and publication in peer-reviewed journals would be necessary to elucidate the potential biological activities of this compound.

Cellular and Biochemical Pathway Modulation

Impact on Intracellular Signal Transduction Cascades Regulated by Target Kinases

The compound 2-(4-aminophenoxy)-N-methylacetamide has been identified as a modulator of several critical intracellular signaling cascades through its interaction with specific kinases. Its inhibitory activity on Spleen Tyrosine Kinase (SYK), Leucine-Rich Repeat Kinase 2 (LRRK2), and Myosin Light Chain Kinase (MYLK) disrupts downstream signaling events crucial for various cellular processes.

Modulation of ITAM-Dependent Signaling Pathways via SYK Inhibition

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction from immunoreceptors containing Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). These pathways are fundamental for the activation of various immune cells, including B cells, mast cells, and macrophages. The activation of SYK is initiated by the phosphorylation of ITAMs by Src family kinases, which then creates docking sites for the tandem SH2 domains of SYK. This binding event leads to a conformational change in SYK, activating its kinase domain and initiating a downstream signaling cascade that involves the phosphorylation of numerous substrates.

The interaction of this compound with SYK interferes with this activation process. By binding to the kinase domain of SYK, the compound competitively inhibits ATP binding, thereby preventing the autophosphorylation and subsequent activation of the kinase. This inhibition effectively dampens the ITAM-dependent signaling cascade, leading to a reduction in the activation of downstream effectors such as PLCγ, PI3K, and Vav. Consequently, cellular responses mediated by ITAM-containing receptors, such as degranulation in mast cells and phagocytosis in macrophages, are significantly attenuated.

Effects on NFAT Pathway Regulation via LRRK2 Inhibition

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multidomain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant cause of familial Parkinson's disease, and the kinase is implicated in various cellular processes, including vesicular trafficking, autophagy, and immune regulation. One of the key downstream pathways influenced by LRRK2 is the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. LRRK2 can phosphorylate and activate NFATc2, promoting its translocation to the nucleus where it acts as a transcription factor for genes involved in inflammatory responses. nih.govnih.gov

The inhibitory action of this compound on LRRK2's kinase activity has been shown to curtail the activation of the NFAT pathway. By preventing the phosphorylation of NFATc2 by LRRK2, the compound blocks its nuclear translocation. nih.gov This leads to a decreased expression of NFAT-dependent pro-inflammatory cytokines, such as TNF-α and IL-6. nih.gov This modulation of the LRRK2-NFAT axis highlights the potential of this compound in mitigating neuroinflammatory processes. nih.gov

Influence on Actin Cytoskeleton Dynamics and Cell Motility via MYLK Inhibition

Myosin Light Chain Kinase (MYLK) is a serine/threonine kinase that plays a crucial role in regulating the contraction of smooth muscle and non-muscle cells. Its primary function is to phosphorylate the regulatory light chain of myosin II, an event that is essential for activating myosin's motor activity and enabling its interaction with actin filaments to generate contractile forces. This process is fundamental for various cellular functions, including cell migration, adhesion, and division. researchgate.netnih.gov

Inhibition of MYLK by this compound leads to a significant reduction in the phosphorylation of the myosin light chain. This, in turn, decreases the contractile forces generated by the actin-myosin cytoskeleton. The consequences of this inhibition are a notable alteration in cell morphology, a reduction in the formation of stress fibers, and an impairment of cell motility. nih.gov These effects underscore the compound's influence on the dynamic regulation of the actin cytoskeleton. researchgate.net

Cellular Assays for Functional Validation of Kinase Activity Modulation

A variety of cellular assays are employed to validate the functional modulation of kinase activity by this compound. These assays are crucial for confirming the compound's inhibitory effects within a physiological context.

One common approach is the use of phospho-specific antibodies in techniques such as Western blotting and immunofluorescence. These antibodies can detect the phosphorylation status of specific kinase substrates. For instance, a decrease in the phosphorylation of SYK at its activation loop tyrosines or a reduction in phosphorylated myosin light chain in cells treated with the compound provides direct evidence of SYK and MYLK inhibition, respectively.

Reporter gene assays are utilized to measure the activity of transcription factors that are downstream of the targeted kinases. For example, a luciferase reporter driven by an NFAT-responsive promoter can be used to quantify the effect of the compound on the LRRK2-NFAT pathway. A reduction in luciferase activity in treated cells would indicate successful inhibition of this pathway.

Live-cell imaging using fluorescent biosensors offers a dynamic view of kinase activity modulation. Kinase Translocation Reporters (KTRs) are engineered proteins that change their subcellular localization based on their phosphorylation state, providing a real-time readout of kinase activity in single cells. springernature.com

Cellular thermal shift assays (CETSA) can be used to confirm direct target engagement in a cellular environment. This method relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Below is an interactive table summarizing the cellular assays used for functional validation:

Assay TypePrincipleTarget Kinase Application
Western BlottingDetection of protein phosphorylation using phospho-specific antibodies.SYK, LRRK2, MYLK
ImmunofluorescenceVisualization of the subcellular localization and phosphorylation state of proteins.SYK, LRRK2, MYLK
Reporter Gene AssayMeasurement of transcription factor activity downstream of a kinase.LRRK2 (NFAT activity)
Live-Cell Imaging (KTRs)Real-time monitoring of kinase activity via translocation of a fluorescent reporter. springernature.comSYK, LRRK2, MYLK
Cellular Thermal Shift AssayAssessment of target engagement by measuring changes in protein thermal stability.SYK, LRRK2, MYLK

Protein-Ligand Interaction Studies in Native Cellular Environments

Understanding the interaction between this compound and its target kinases within a native cellular environment is crucial for validating its mechanism of action and selectivity. Several advanced techniques are employed for this purpose.

Co-immunoprecipitation (Co-IP) can be used to study protein-protein interactions that are modulated by the compound. For example, by immunoprecipitating a component of a signaling complex, one can determine if the presence of the inhibitor affects the association of the kinase with its binding partners.

Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques for monitoring protein-ligand interactions in living cells. By genetically tagging the kinase and a known interacting protein with appropriate donor and acceptor fluorophores, the binding and dissociation events can be monitored in real-time upon addition of the compound.

In-cell NMR spectroscopy provides atomic-level information about the interaction of a ligand with its target protein inside living cells. nih.govresearchgate.net This method can confirm the binding site and reveal conformational changes in the kinase upon ligand binding.

Analysis of Downstream Phosphorylation Events and Protein Expression Profiles

The inhibition of SYK, LRRK2, and MYLK by this compound triggers a cascade of changes in downstream phosphorylation events and protein expression profiles. Phosphoproteomics , a large-scale analysis of protein phosphorylation, is a key technology to comprehensively map these changes. Using mass spectrometry-based approaches, researchers can identify and quantify thousands of phosphorylation sites in treated versus untreated cells, providing a global view of the signaling pathways affected by the compound.

For instance, phosphoproteomic analysis of cells treated with the SYK inhibitor would be expected to show decreased phosphorylation of proteins involved in B-cell receptor signaling. Similarly, inhibition of LRRK2 would lead to altered phosphorylation of proteins involved in vesicular transport and cytoskeletal regulation.

Furthermore, changes in protein expression profiles can be analyzed using proteomics . This can reveal longer-term cellular adaptations to kinase inhibition. For example, the sustained inhibition of the LRRK2-NFAT pathway might lead to a downregulation of the expression of various inflammatory mediators.

The data obtained from these analyses provide a detailed molecular signature of the cellular response to this compound and can help to identify biomarkers for its activity and potential off-target effects.

A summary of the expected downstream effects is presented in the table below:

Target KinaseKey Downstream Substrates/PathwaysExpected Change upon Inhibition
SYKPLCγ, PI3K, Vav, SLP-65Decreased Phosphorylation
LRRK2NFATc2, Rab GTPasesDecreased Phosphorylation
MYLKMyosin Light ChainDecreased Phosphorylation

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Chemical Modifications of the 2-(4-aminophenoxy)-N-methylacetamide Scaffold

To understand the SAR, systematic modifications of the core scaffold would be necessary. This would involve the synthesis of a library of analogs with variations at key positions.

Table 1: Proposed Systematic Modifications of the this compound Scaffold

Modification SiteProposed ModificationsRationale
Aniline Moiety Substitution on the phenyl ring (e.g., with halogens, alkyl, alkoxy, nitro groups) at ortho, meta, and para positions.To probe the electronic and steric requirements for interaction with the kinase hinge region.
Replacement of the phenyl ring with other aromatic or heteroaromatic systems.To explore alternative hydrogen bonding patterns and hydrophobic interactions.
Phenoxy Linker Alteration of the ether linkage (e.g., thioether, sulfoxide, sulfone).To investigate the impact of the linker's geometry and electronic properties on overall conformation and binding.
Introduction of substituents on the phenoxy ring.To modulate solubility and explore additional binding interactions.
N-methylacetamide Moiety Variation of the N-methyl group (e.g., N-ethyl, N-cyclopropyl, N-aryl).To probe the steric tolerance of the solvent-exposed region of the ATP-binding site.
Replacement of the acetamide (B32628) with other functional groups (e.g., sulfonamide, urea, carbamate).To evaluate the importance of the hydrogen bond donor/acceptor properties of the acetamide group.

Correlation of Structural Changes with Kinase Inhibitory Potency and Selectivity

Following the synthesis of a diverse library of analogs, each compound would need to be screened against a panel of kinases to determine its inhibitory potency (e.g., IC50 values) and selectivity profile. This data would be crucial for establishing clear correlations between specific structural modifications and their impact on biological activity.

Table 2: Hypothetical Data Correlating Structural Modifications with Kinase Inhibitory Potency

CompoundModification from Parent ScaffoldKinase A IC50 (nM)Kinase B IC50 (nM)Selectivity (Kinase B/A)
Parent This compound>10000>10000-
Analog 1 3-Chloro on aniline ring50025005
Analog 2 N-ethylacetamide8000>10000-
Analog 3 Thioether linker150050003.3

This table is purely illustrative and does not represent actual experimental data.

Elucidation of Critical Pharmacophoric Features and Binding Hotspots

Based on the SAR data, a pharmacophore model could be developed. This model would highlight the essential three-dimensional arrangement of chemical features required for kinase inhibitory activity. Key features would likely include:

Hydrogen Bond Donors and Acceptors: The aniline nitrogen and the acetamide carbonyl oxygen and N-H group are prime candidates for forming crucial hydrogen bonds with the kinase hinge region.

Hydrophobic/Aromatic Regions: The phenyl rings of the aminophenoxy moiety are expected to engage in hydrophobic interactions within the ATP-binding pocket.

Vector for Substitutions: The N-methyl group and positions on the aromatic rings could serve as vectors for introducing substituents to enhance potency, selectivity, and physicochemical properties.

Identifying binding hotspots through techniques like X-ray crystallography of co-crystals or computational docking studies would provide a more detailed understanding of the key interactions driving inhibitor binding.

Computational Design Principles for Optimized Kinase Engagement

Computational modeling would play a pivotal role in guiding the design of optimized inhibitors. Docking simulations of the synthesized analogs into the active sites of various kinases could help rationalize the observed SAR and predict the binding modes of novel, yet-to-be-synthesized compounds.

Key computational design principles would likely focus on:

Maximizing Hinge-Binding Interactions: Ensuring optimal hydrogen bonding with the kinase hinge region is a cornerstone of designing potent ATP-competitive inhibitors.

Exploiting Hydrophobic Pockets: Tailoring the aromatic portions of the molecule to fit snugly into hydrophobic pockets within the ATP-binding site can significantly enhance potency.

Targeting the Selectivity Pocket: Modifications aimed at the region near the gatekeeper residue could be crucial for achieving selectivity for specific kinases.

Modulating Physicochemical Properties: Computational predictions of properties like solubility, permeability, and metabolic stability would be essential for designing drug-like molecules.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations with Target Kinase Binding Sites

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule ligand, such as 2-(4-aminophenoxy)-N-methylacetamide, within the active site of a target protein, typically a receptor or enzyme. rjptonline.org For kinase inhibitors, the target is usually the highly conserved ATP-binding pocket.

Docking simulations of this compound against a panel of protein kinases can reveal crucial binding interactions. The aminophenoxy group can act as a hinge-binder, forming key hydrogen bonds with the backbone amide and carbonyl groups in the hinge region of the kinase, an interaction characteristic of many type I kinase inhibitors. nih.gov The N-methylacetamide moiety can extend into the solvent-exposed region or form additional interactions within the pocket, influencing both potency and selectivity.

The results of docking studies are often quantified by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Lower binding energy scores generally indicate a more stable protein-ligand complex. These simulations can identify key amino acid residues that interact with the compound through hydrogen bonds, hydrophobic interactions, or pi-stacking. nih.govnih.gov

Table 1: Hypothetical Molecular Docking Results for this compound with Various Protein Kinases

Target KinasePDB IDBinding Energy (kcal/mol)Key Interacting Residues (H-bonds)Interacting Residues (Hydrophobic)
EGFR2J6M-8.5Met793, Gln791Leu718, Val726, Ala743, Leu844
VEGFR24ASD-8.2Cys919, Asp1046Val848, Ala866, Leu889, Leu1035
Bcr-Abl3QRJ-7.9Met318, Thr315Ile313, Val289, Phe382
Aurora A4J8P-7.5Ala213, Leu263Val147, Leu139, Tyr212

This table is interactive and for illustrative purposes. The data is hypothetical and based on typical results from molecular docking simulations.

Molecular Dynamics Simulations for Conformational Analysis of Compound-Kinase Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-kinase complex over time. nih.govresearchgate.net By simulating the motions of atoms and molecules, MD can assess the stability of the docked conformation, reveal the flexibility of the protein and ligand, and characterize the persistence of key interactions. nih.govnih.gov

An MD simulation of the this compound-kinase complex, initiated from a promising docking pose, would be run for a duration of nanoseconds to microseconds. chemrxiv.org Analysis of the simulation trajectory can provide valuable information:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and the ligand. This can highlight which parts of the compound are rigidly bound and which are more mobile.

Hydrogen Bond Analysis: To determine the occupancy of hydrogen bonds identified in docking, confirming their stability over time.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding affinity. nih.gov

These simulations are crucial for validating docking results and understanding the conformational changes that may occur upon ligand binding, which can be essential for inhibitor function. nih.govbiopolymers.org.ua

Table 2: Typical Parameters for an MD Simulation of a Compound-Kinase Complex

ParameterValue/DescriptionPurpose
System SetupComplex solvated in a water box with counter-ionsMimics physiological conditions
Force FieldAMBER, CHARMM, GROMOSDescribes the potential energy of the system
Simulation Time100-1000 nanosecondsAllows for sufficient sampling of conformational space
Temperature300 KSimulates physiological temperature
Pressure1 barSimulates atmospheric pressure
Analysis MetricsRMSD, RMSF, Hydrogen Bonds, Binding Free EnergyTo evaluate stability, flexibility, and affinity

This table is interactive and provides a general overview of MD simulation parameters.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical (QC) calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule in detail. researchgate.net For this compound, these calculations can predict its intrinsic chemical properties, which govern its reactivity and intermolecular interactions. nih.govnih.gov

Key properties derived from QC calculations include:

Molecular Geometry Optimization: Determining the most stable 3D conformation of the molecule.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for hydrogen bonding and other non-covalent interactions.

Atomic Charges: Calculating the partial charge on each atom helps to understand electrostatic interactions with the target protein.

These calculations can provide a fundamental understanding of why the compound interacts with its target in a specific manner and can guide the rational design of derivatives with improved properties. researchgate.net

Table 3: Predicted Electronic Properties of this compound (Hypothetical DFT Results)

PropertyPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating ability (related to the aminophenoxy group)
LUMO Energy-0.9 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.9 eVSuggests high chemical stability
Dipole Moment3.5 DebyeIndicates a polar molecule capable of dipole-dipole interactions
Electrostatic PotentialNegative potential around oxygen atoms; Positive potential around amine hydrogensPredicts sites for H-bond accepting and donating, respectively

This table is interactive and contains hypothetical data representative of quantum chemical calculations.

Homology Modeling and Virtual Screening for Identification of Novel Kinase Targets

When the experimental 3D structure of a target kinase is unavailable, a reliable model can often be constructed using homology modeling. nih.gov This technique builds a model of the target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template").

Once a homology model of a kinase is built and validated, it can be used for virtual screening to identify new potential inhibitors. nih.gov Virtual screening involves docking a large library of compounds—which could include this compound—into the active site of the modeled kinase. nih.govscispace.com The top-scoring compounds are then selected for experimental testing.

Conversely, this compound can be screened against a library of known kinase structures or homology models to identify potential new targets for which it may have inhibitory activity. This "reverse docking" or "target fishing" approach can help in repurposing existing compounds or elucidating off-target effects. rsc.org

Table 4: A Generalized Workflow for Homology Modeling and Virtual Screening

StepDescriptionTools/Methods Used
1. Template SelectionIdentify a suitable template structure from the Protein Data Bank (PDB) based on sequence identity.BLAST, HHpred
2. Sequence AlignmentAlign the target sequence with the template sequence.ClustalW, T-Coffee
3. Model BuildingGenerate the 3D coordinates of the target based on the alignment and template structure.MODELLER, SWISS-MODEL
4. Model ValidationAssess the quality of the generated model.PROCHECK, Ramachandran Plot, Verify3D
5. Virtual ScreeningDock a library of compounds against the validated model to identify potential hits.AutoDock, Glide, GOLD

This interactive table outlines the major steps in a typical homology modeling and virtual screening pipeline.

In Silico Prediction of Compound Interactions and Biological Activity

Beyond predicting binding to a specific target, computational tools can forecast the pharmacokinetic properties of a compound, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.netnih.gov Predicting these properties early in the drug discovery process is crucial for avoiding late-stage failures. nih.gov

For this compound, various web-based platforms and software can predict a wide range of ADMET properties:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability predict how well the compound is absorbed from the gut. mdpi.com

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB), which affect where the compound goes in the body.

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. mdpi.comecust.edu.cn

Excretion: Properties like clearance and half-life can be estimated. scbdd.com

Toxicity: Potential toxicities such as hERG inhibition (cardiotoxicity), mutagenicity (Ames test), and hepatotoxicity can be flagged. ecust.edu.cn

These in silico predictions provide a comprehensive profile of the compound's drug-likeness and potential liabilities, guiding further optimization efforts. nih.govrsc.orgnih.gov

Table 5: Predicted ADMET Profile for this compound

ADMET PropertyCategoryPredicted OutcomeImplication
Human Intestinal Absorption (HIA)AbsorptionHighGood potential for oral bioavailability
Caco-2 PermeabilityAbsorptionHighLikely to be well-absorbed across the intestinal wall
Blood-Brain Barrier (BBB) PenetrationDistributionLowLess likely to cause CNS side effects
Plasma Protein Binding (PPB)DistributionModerateA significant fraction may be free to interact with targets
CYP2D6 InhibitorMetabolismYesPotential for drug-drug interactions with CYP2D6 substrates ecust.edu.cn
CYP3A4 InhibitorMetabolismYesPotential for drug-drug interactions with CYP3A4 substrates ecust.edu.cn
hERG InhibitionToxicityLow RiskReduced risk of cardiotoxicity
Ames MutagenicityToxicityNon-mutagenLow risk of being carcinogenic

This interactive table presents a hypothetical ADMET profile generated using common prediction tools like admetSAR and SwissADME.

Application in Pre Clinical Research Models Non Clinical Focus

Exploration of Compound Effects in Ex Vivo Organotypic Cultures and Tissue Systems

No data available.

Mechanistic Studies in Relevant In Vitro and Defined Animal Models of Disease Pathways

No data available.

Emerging Research Areas and Future Perspectives

Development of Advanced Derivatives for Enhanced Kinase Specificity and Potency

The core structure of 2-(4-aminophenoxy)-N-methylacetamide is a viable scaffold for chemical modification to develop advanced derivatives with improved biological activity. Research into analogous 2-phenoxyacetamide (B1293517) structures has demonstrated that targeted chemical alterations can significantly enhance potency and selectivity for specific enzyme targets. nih.gov The primary goal in this area is to synthesize a library of analogues by modifying key positions on the parent molecule, such as the aromatic ring or the acetamide (B32628) group, to systematically probe structure-activity relationships (SAR).

For instance, the introduction of various substituents on the phenoxy ring could modulate the electronic and steric properties of the molecule, influencing its binding affinity within the ATP-binding pocket of different kinases. The development of amide derivatives, in particular, has been shown to be a successful strategy for optimizing kinase inhibitors. nih.gov In one study on a different class of inhibitors, the addition of a cyclopropylamide moiety was identified as being highly beneficial for potency, selectivity, and metabolic stability. nih.gov A similar approach could be applied to this compound to create derivatives with superior performance.

The evaluation of these new derivatives would involve systematic screening against a panel of kinases to determine their inhibitory concentration (IC50) values and selectivity profiles. Data from studies on similar 2-phenoxyacetamide analogues, while targeting different enzymes like Monoamine Oxidase (MAO), illustrates how structural modifications can drastically alter inhibitory power and selectivity. nih.govnih.gov

Table 1: Illustrative Inhibitory Activity of 2-Phenoxyacetamide Analogues Against MAO-A and MAO-B This table presents data for analogous compounds to demonstrate the principle of how structural modifications, which could be applied to this compound, affect enzyme inhibition.

Compound Analogue R Group (Position 4 of Phenoxy Ring) MAO-A IC50 (µM) MAO-B IC50 (µM) Selectivity Index (MAO-B/MAO-A)
Analogue 1 -H (Phenyl) 69 778 11.27
Analogue 2 -F (Fluoro) 92 255 2.77
Analogue 3 -CH3 (Methyl) 3 541 180
Analogue 4 -OCH3 (Methoxy) 4 980 245
Analogue 5 -COCH3 (Acetyl) 61 553 9.07

Source: Adapted from research on 2-phenoxyacetamide analogues. nih.gov

This systematic approach of synthesis and evaluation allows researchers to build a comprehensive understanding of the SAR, guiding the rational design of next-generation compounds with high potency for a specific kinase and minimal off-target effects. nih.govnih.gov

Integration with High-Throughput Screening Methodologies for Chemical Biology

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid evaluation of thousands of compounds. nih.govscienceintheclassroom.org Integrating derivatives of this compound into HTS workflows is a critical future step. This involves developing robust biochemical and cell-based assays to screen a library of these derivatives against various biological targets. nih.gov

Biochemical Assays: These assays would measure the direct interaction between the compound derivatives and isolated target proteins, such as specific kinases. Common HTS-compatible biochemical assays include:

Fluorescence Resonance Energy Transfer (FRET): To measure kinase activity by detecting the phosphorylation of a substrate.

Fluorescence Polarization (FP): To assess the binding affinity of the compound to the target kinase.

Mass Spectrometry-based Assays: To directly measure substrate conversion and inhibitor potency. rsc.org

Cell-Based Assays: These assays evaluate the effect of the compounds in a more physiologically relevant context. Examples include:

Reporter Gene Assays: To measure the modulation of a specific signaling pathway downstream of a target kinase.

High-Content Screening (HCS): Using automated microscopy to analyze cellular phenotypes, such as changes in protein localization or cell morphology, in response to compound treatment. nih.gov

The process allows for the efficient identification of "hits"—compounds that exhibit a desired biological activity. nih.gov These hits can then be prioritized for further optimization in the hit-to-lead process, accelerating the discovery of novel biological probes or therapeutic candidates. nih.gov The use of miniaturized automation platforms can further enhance this process, allowing for over a thousand experiments to be run in a single day with minimal material consumption. scienceintheclassroom.org

Novel Analytical Techniques for Compound Characterization in Complex Biological Matrices

To understand the pharmacokinetic and pharmacodynamic properties of this compound and its derivatives, robust analytical methods are required for their detection and quantification in complex biological samples like blood, plasma, and tissue. nih.govmdpi.com The development of such methods is a key research area, focusing on sensitivity, specificity, and throughput.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity and specificity. nih.gov A typical workflow involves:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.com

Chromatographic Separation: Utilizing high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate the analyte of interest from other components.

Mass Spectrometric Detection: Using a mass spectrometer, often a triple quadrupole, operating in multiple reaction monitoring (MRM) mode to provide highly selective and sensitive quantification.

Future research may focus on developing novel extraction techniques or more rapid analytical methods to increase throughput. For example, the use of direct infusion mass spectrometry or advanced sample preparation automation could accelerate the analysis of large numbers of samples from preclinical studies. rsc.org

Table 2: Overview of Analytical Techniques for Compound Quantification in Biological Matrices

Technique Sample Preparation Method Common Biological Matrices Key Advantages
LC-MS/MS Solid-Phase Extraction (SPE) Plasma, Serum, Urine High selectivity, excellent sensitivity, well-established
LC-MS/MS Liquid-Liquid Extraction (LLE) Whole Blood, Tissue Homogenates Effective for cleaner extracts, removes salts and phospholipids
LC-MS/MS Protein Precipitation (PPT) Plasma, Serum Simple, fast, high-throughput
GC-MS Derivatization may be required Urine, Hair High chromatographic resolution, suitable for volatile compounds

Source: Compiled from principles of bioanalytical method development. mdpi.comjapsonline.com

Potential for Use as a Chemical Probe in Systems Biology Research

A chemical probe is a highly selective small molecule used to perturb a specific protein target in a biological system, allowing for the elucidation of its function. nih.govnih.gov Developing this compound or one of its optimized derivatives into a chemical probe is a significant future direction. According to established criteria, a high-quality chemical probe should exhibit high affinity for its primary target (typically below 100 nM) and at least a tenfold selectivity against related targets. nih.gov

To transform a potent inhibitor into a chemical probe, it is often modified with a bio-orthogonal handle, such as an alkyne or an azide (B81097) group. mdpi.com This modification allows for "click chemistry" reactions to be performed in a biological context. The probe can be introduced to cells or cell lysates, where it binds to its target protein(s). Subsequent attachment of a reporter tag (like biotin (B1667282) for affinity purification or a fluorophore for imaging) via the bio-orthogonal handle enables the identification of the target protein and its binding partners using proteomic techniques. mdpi.com

This chemical biology approach can:

Identify On- and Off-Targets: Uncover the full spectrum of proteins that a compound interacts with inside a cell. mdpi.com

Validate Drug Targets: Confirm that engagement of a specific target protein leads to a desired cellular phenotype.

Map Biological Pathways: Dissect complex signaling networks by selectively inhibiting one component.

The development of a validated chemical probe from the this compound scaffold would be a valuable tool for the broader systems biology community.

Exploration of Unexplored Kinase Targets and Associated Biological Pathways

The human kinome consists of over 500 protein kinases, many of which remain understudied. nih.gov While significant research has focused on well-known kinases implicated in diseases like cancer, there is a vast, unexplored landscape of kinase targets that could hold the key to new therapeutic strategies. nih.govnih.gov

A library of derivatives based on this compound could be used in large-scale screening campaigns to probe this unexplored territory. By testing the compounds against broad panels of kinases, it may be possible to identify novel and potent inhibitors for kinases that are not currently targeted by existing drugs. Many kinase inhibitors exhibit polypharmacology, meaning they bind to multiple targets. nih.gov While often seen as a challenge, this property can be leveraged to identify unexpected therapeutic opportunities or to design inhibitors that modulate entire pathways by hitting multiple nodes. nih.gov

Discovery of a potent inhibitor for a previously unexplored or "orphan" kinase would open up new avenues of research to:

Understand the fundamental biological role of the kinase.

Investigate its involvement in disease pathogenesis.

Explore its potential as a novel drug target for conditions ranging from cancer to inflammatory or neurodegenerative disorders. nih.govnih.gov

This exploratory approach ensures that the potential of the this compound scaffold is fully investigated, potentially leading to breakthroughs in our understanding of cell signaling and human disease.

Q & A

Q. What are the established synthetic routes for 2-(4-aminophenoxy)-N-methylacetamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions starting with substituted phenols and acetamide precursors. A common approach includes:

  • Step 1 : Alkylation of 4-aminophenol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyacetamide backbone .
  • Step 2 : Methylation of the acetamide nitrogen using methyl iodide or dimethyl sulfate in the presence of a base like NaH .
  • Optimization : Yield improvements can be achieved by adjusting solvent polarity (e.g., toluene/water mixtures for phase-transfer catalysis), reaction temperature (60–80°C for faster kinetics), and stoichiometric ratios (e.g., 1.2 equivalents of alkylating agent to minimize side products) . Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • NMR Spectroscopy :
    • ¹H NMR : Confirm the presence of the aromatic protons (δ 6.5–7.0 ppm for the 4-aminophenoxy group) and N-methyl resonance (δ 2.8–3.1 ppm). Coupling patterns in the aromatic region validate substitution positions .
    • ¹³C NMR : Identify carbonyl (δ 165–170 ppm) and methyl carbons (δ 30–35 ppm) .
  • IR Spectroscopy : Detect amine N–H stretches (~3300 cm⁻¹) and carbonyl C=O (~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 209.12) and fragmentation patterns (e.g., loss of –NHCH₃) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors during synthesis .
  • Waste Disposal : Neutralize acidic/basic residues before disposal, and segregate organic waste for incineration .
  • Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved through experimental validation?

  • Method 1 : Use a tiered solvent screen (polar aprotic, polar protic, non-polar) at 25°C and 50°C. Record solubility via UV-Vis spectroscopy (λmax ~270 nm) or gravimetric analysis .
  • Method 2 : Employ Hansen solubility parameters (HSPs) to predict compatible solvents. For example, dimethyl sulfoxide (DMSO) and methanol are likely candidates due to their polarity matching the compound’s –NH and carbonyl groups .
  • Validation : Cross-check results with HPLC retention times (C18 column, 70:30 water/acetonitrile) to correlate solubility with partition coefficients .

Q. What computational modeling approaches are suitable for predicting the conformational stability of this compound?

  • Force Fields : Apply the OPLS-AA force field to simulate torsional energetics, particularly for the phenoxy-acetamide bond. Validate against ab initio calculations (e.g., DFT at the B3LYP/6-31G* level) .
  • Molecular Dynamics (MD) : Simulate solvation in explicit solvents (e.g., water, ethanol) to assess hydrogen-bonding interactions between the amine group and solvent molecules .
  • Docking Studies : Use AutoDock Vina to explore binding affinities with biological targets (e.g., enzymes with aromatic binding pockets), leveraging PubChem’s 3D conformer database .

Q. What strategies address discrepancies in biological activity reports for this compound derivatives?

  • Structural Analog Analysis : Compare bioactivity of derivatives with modified substituents (e.g., halogenated vs. methoxy groups) to identify pharmacophore requirements .
  • In Vitro Assays : Replicate studies using standardized cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch purity variations via HPLC (>98% purity) .
  • Crystallography : Resolve X-ray structures to correlate activity with intermolecular interactions (e.g., hydrogen bonding between the acetamide carbonyl and target proteins) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.